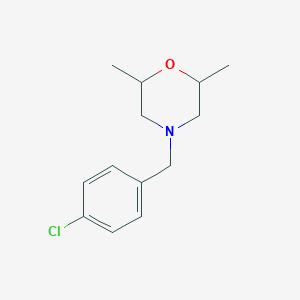
4-(4-chlorobenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that belongs to the family of morpholine derivatives. It is widely used in scientific research as it exhibits various biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine involves its interaction with various molecular targets in the body, including COX-2, nuclear factor-kappa B (NF-κB), and apoptosis-related proteins. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine inhibits the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine also reduces the activity of COX-2, leading to a decrease in prostaglandin production. In cancer cells, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments, including its high purity and potency, making it suitable for use in various assays. It is also relatively stable and can be stored for extended periods without degradation. However, 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has shown promising results in various preclinical studies, making it a potential candidate for drug development. Future research should focus on optimizing the synthesis method to improve the yield and purity of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Further studies are also needed to elucidate the molecular targets and signaling pathways involved in the biological activities of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. Additionally, more research is needed to evaluate the safety and efficacy of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine in animal models and human clinical trials.
Métodos De Síntesis
4-(4-chlorobenzyl)-2,6-dimethylmorpholine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 4-(4-chlorobenzyl)-2,6-dimethylmorpholine. This synthesis method is efficient and yields high purity 4-(4-chlorobenzyl)-2,6-dimethylmorpholine, making it suitable for scientific research purposes.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzyl)-2,6-dimethylmorpholine has been extensively studied for its biological activities, including its anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(4-chlorobenzyl)-2,6-dimethylmorpholine has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIIMCBPRMMBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)
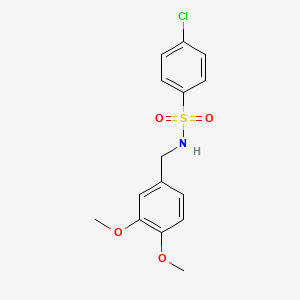
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
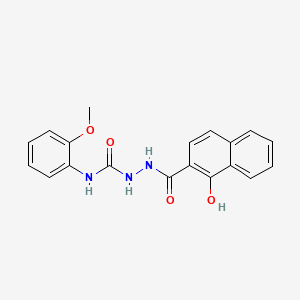
![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
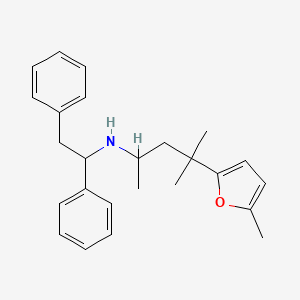
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)
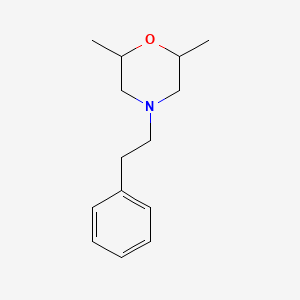
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)